3-Oxo-4-[2-(2-phosphonophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid
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Overview
Description
3-Oxo-4-[2-(2-phosphonophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a naphthalene core with a hydrazinylidene group and a phosphonophenyl substituent, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-[2-(2-phosphonophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid typically involves the condensation of hydrazones derived from α-dicarbonyl compounds. One common method includes the reaction of 2-phosphonophenylhydrazine with 3-oxo-3,4-dihydronaphthalene-2-carboxylic acid under controlled conditions . The reaction is often carried out in the presence of a catalyst, such as glacial acetic acid, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4-[2-(2-phosphonophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the hydrazinylidene and phosphonophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
3-Oxo-4-[2-(2-phosphonophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid has several scientific research applications:
Industry: The compound’s unique structure makes it useful in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 3-Oxo-4-[2-(2-phosphonophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The hydrazinylidene group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the phosphonophenyl group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal: This compound shares a similar hydrazinylidene structure but lacks the phosphonophenyl group.
Ethyl 4-acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate: Another nitrogen-containing heterocycle with different substituents.
Uniqueness
3-Oxo-4-[2-(2-phosphonophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid is unique due to the presence of both the hydrazinylidene and phosphonophenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
59488-14-1 |
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Molecular Formula |
C17H13N2O6P |
Molecular Weight |
372.27 g/mol |
IUPAC Name |
3-hydroxy-4-[(2-phosphonophenyl)diazenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H13N2O6P/c20-16-12(17(21)22)9-10-5-1-2-6-11(10)15(16)19-18-13-7-3-4-8-14(13)26(23,24)25/h1-9,20H,(H,21,22)(H2,23,24,25) |
InChI Key |
KUYWLSIVOKDVMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC=CC=C3P(=O)(O)O)O)C(=O)O |
Origin of Product |
United States |
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